{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride
Overview
Description
{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a triphenylphosphonium moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of {[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.
Formation of the Phosphonium Salt: The final step involves the reaction of the thiazole-chlorophenyl intermediate with triphenylphosphine, followed by quaternization with a suitable alkyl halide to form the phosphonium chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride involves its interaction with specific molecular targets and pathways. The triphenylphosphonium moiety allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The thiazole ring and chlorophenyl group contribute to its binding affinity and specificity for certain enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
When compared to similar compounds, {[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride stands out due to its unique combination of structural features. Similar compounds include:
{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
{[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride: The presence of a methyl group instead of chlorine can influence its chemical properties and applications.
{[2-(4-Nitrophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl-triphenylphosphanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClNPS.ClH/c29-23-18-16-22(17-19-23)28-30-24(21-32-28)20-31(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27;/h1-19,21H,20H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCCBCQZGLZMQP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CSC(=N2)C3=CC=C(C=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2NPS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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